molecular formula C12H8F3NO2 B8420714 4-[4-Trifluoromethoxyphenoxy]pyridine CAS No. 1083099-54-0

4-[4-Trifluoromethoxyphenoxy]pyridine

Cat. No. B8420714
M. Wt: 255.19 g/mol
InChI Key: RMZYICRTSJNZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552188B2

Procedure details

After 4-[4-(Trifluoromethoxy)phenoxy]pyridine-N-oxide (50 mg) was dissolved in ethanol (1.8 mL) and 10 w/w % palladium on carbon (4 mg) was added. And then Ammonium formate (120 mg) was added. The resulting mixture was stirred at 20° C. for 6 hr. The reaction mixture was filtered to remove the catalyst followed by concentration in vacuo to give a residual substance. And the a residual substance was extracted with dichloromethane. The extract was condensed under reduced pressure to give 46 mg (98% yield) of a colorless oily target compound.
Name
4-[4-(Trifluoromethoxy)phenoxy]pyridine-N-oxide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:17]=[CH:16][C:7]([O:8][C:9]2[CH:14]=[CH:13][N+:12]([O-])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[F:19][C:2]([F:1])([F:18])[O:3][C:4]1[CH:5]=[CH:6][C:7]([O:8][C:9]2[CH:10]=[CH:11][N:12]=[CH:13][CH:14]=2)=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
4-[4-(Trifluoromethoxy)phenoxy]pyridine-N-oxide
Quantity
50 mg
Type
reactant
Smiles
FC(OC1=CC=C(OC2=CC=[N+](C=C2)[O-])C=C1)(F)F
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
120 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
4 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 20° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residual substance
EXTRACTION
Type
EXTRACTION
Details
And the a residual substance was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(OC1=CC=C(OC2=CC=NC=C2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.